1-Chloro-5-methoxy-2,6-dimethylheptane
Description
1-Chloro-5-methoxy-2,6-dimethylheptane is a branched aliphatic compound featuring a heptane backbone substituted with a chlorine atom at position 1, a methoxy group (-OCH₃) at position 5, and methyl groups (-CH₃) at positions 2 and 6. This structure combines halogen, ether, and alkyl substituents, which influence its physical properties and reactivity.
Properties
CAS No. |
62597-04-0 |
|---|---|
Molecular Formula |
C10H21ClO |
Molecular Weight |
192.72 g/mol |
IUPAC Name |
1-chloro-5-methoxy-2,6-dimethylheptane |
InChI |
InChI=1S/C10H21ClO/c1-8(2)10(12-4)6-5-9(3)7-11/h8-10H,5-7H2,1-4H3 |
InChI Key |
XNBYZTVQVHSWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(C)CCl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-chloro-5-methoxy-2,6-dimethylheptane, enabling comparative analysis of their properties and reactivity:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| This compound | Cl (C1), OCH₃ (C5), CH₃ (C2, C6) | C₁₀H₂₁ClO | Chloride, Ether |
| 3-Bromo-3,6-dimethylheptane | Br (C3), CH₃ (C3, C6) | C₉H₁₉Br | Bromide |
| 4-Bromo-2,6-dimethylheptane | Br (C4), CH₃ (C2, C6) | C₉H₁₉Br | Bromide |
| (5S)-5-Chloro-2,3-dimethylheptane | Cl (C5), CH₃ (C2, C3) | C₉H₁₉Cl | Chloride |
Structural Differences
- Halogen Position and Type : The target compound’s primary chlorine at C1 contrasts with bromine at tertiary (C3) or secondary (C4) positions in analogs. Brominated analogs (e.g., 3-bromo-3,6-dimethylheptane) exhibit higher molecular weight and polarizability compared to chlorinated derivatives .
- This may enhance solubility in polar solvents like ethanol or acetone .
Physical Properties
- Boiling Points :
- Solubility: The methoxy group in the target compound increases hydrophilicity compared to nonpolar brominated analogs, favoring miscibility with alcohols or chlorinated solvents .
Chemical Reactivity
- SN2 Reactions :
- The primary chlorine at C1 in the target compound facilitates SN2 mechanisms due to minimal steric hindrance, unlike secondary/tertiary bromine in analogs (e.g., 4-bromo-2,6-dimethylheptane), where bulky methyl groups hinder nucleophilic backside attack .
- Example: In , -bromo-2,6-dimethylheptane reacts with hydroxide ion to yield 2,6-dimethylheptan-4-ol via SN2, albeit slower than primary substrates .
- However, its distance from the chlorine (four carbons apart) limits significant electronic interaction .
Stability and Environmental Impact
- Brominated analogs (e.g., 3-bromo-3,6-dimethylheptane) are less prone to hydrolysis than chlorinated compounds due to stronger C-Br bonds.
- The methoxy group in the target compound may enhance biodegradability compared to fully halogenated analogs, as ethers are susceptible to oxidative cleavage .
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